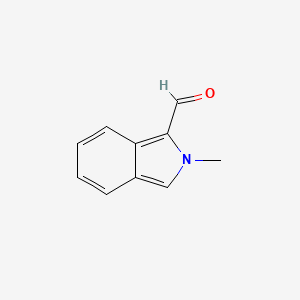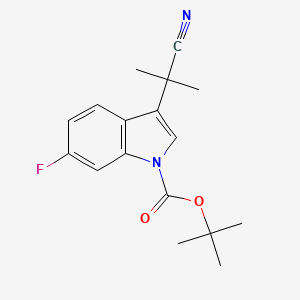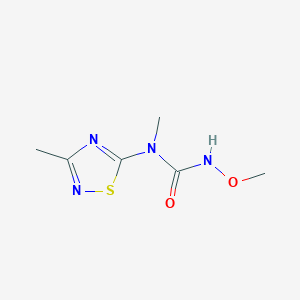
3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with methoxyamine and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid
- 1-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- 3-Methoxy-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea
Uniqueness
3-Methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N4O2S |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
3-methoxy-1-methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C6H10N4O2S/c1-4-7-6(13-9-4)10(2)5(11)8-12-3/h1-3H3,(H,8,11) |
InChI Key |
JYLHFIORVYMDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N(C)C(=O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


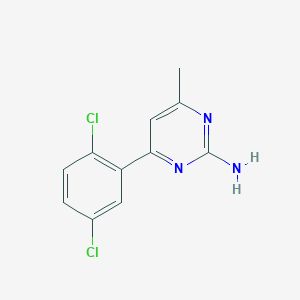

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

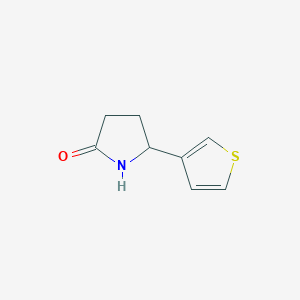
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
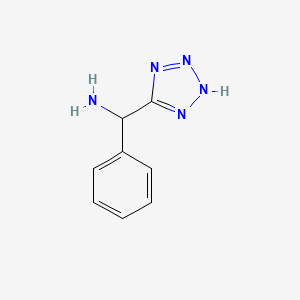
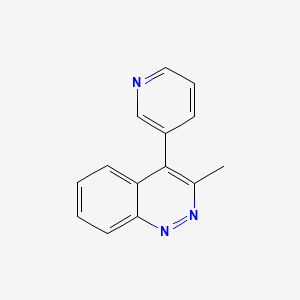
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

